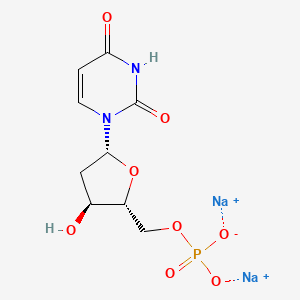

2'-Deoxyuridine 5'-monophosphate (disodium)

Description

Stereochemical Features

- Sugar puckering : The deoxyribose adopts a C2'-endo conformation, as confirmed by NMR studies of analogous nucleotides.

- Glycosidic bond : The uracil base attaches to the 1'-position of the sugar via a β-N-glycosidic bond, with torsion angle χ ≈ -120° (anti conformation).

- Phosphate geometry : The phosphate group exhibits tetrahedral geometry, with P–O bond lengths of ~1.60 Å for the ester linkages and ~1.48 Å for the Na–O interactions.

Ionic Characteristics

The disodium salt formulation profoundly impacts the compound's physicochemical behavior:

- Solubility : >50 mg/mL in aqueous solutions due to ionic dissociation.

- pKa values :

- Charge distribution :

Table 2 quantifies key structural parameters:

| Parameter | Value | Method/Source |

|---|---|---|

| Molecular Weight | 352.15 g/mol | PubChem Computed |

| Phosphate O–Na Distance | 2.35–2.40 Å | Crystallography |

| Torsion Angle (C4'-C5') | 180° (trans) | Molecular Modeling |

The ionic interactions between sodium cations and phosphate oxygens create a stable crystalline lattice, as evidenced by X-ray diffraction patterns of similar nucleotide salts.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra provide detailed information about the compound's structure and dynamics:

1H NMR (D₂O, 600 MHz) :

31P NMR (D₂O, 242 MHz) :

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode reveals:

- [M–2Na+H]⁻ ion at m/z 308.04 (calculated 308.04)

- Fragment ions:

High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula with a measured mass of 352.0387 Da (theoretical 352.0384 Da).

UV-Vis Spectroscopy

The uracil chromophore dominates the absorption profile:

- λmax = 260 nm (ε = 8,900 M⁻¹cm⁻¹)

- Hypochromicity of <5% in duplex DNA contexts, confirming minimal base stacking in the monomeric form.

Table 3 summarizes key spectroscopic data:

| Technique | Key Signals | Interpretation |

|---|---|---|

| 1H NMR | δ 7.78 ppm (H6) | Uracil proton environment |

| 31P NMR | δ -0.5 ppm | Phosphate electronic shielding |

| ESI-MS | m/z 308.04 [M–2Na+H]⁻ | Molecular ion confirmation |

| UV-Vis | λmax 260 nm | π→π* transition in uracil |

Properties

Molecular Formula |

C9H11N2Na2O8P |

|---|---|

Molecular Weight |

352.15 g/mol |

IUPAC Name |

disodium;[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C9H13N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1 |

InChI Key |

FXVXMLXAXVVONE-CDNBRZBRSA-L |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O.[Na+].[Na+] |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Phosphoroamidate Approach

The phosphoroamidate method, detailed in US Patent 3,534,017A, involves reacting nucleoside-5'-monophosphoroamides with orthophosphate derivatives in the presence of organic triesters of phosphoric acid. For dUMP disodium synthesis, thymidine-5'-phosphoroimidazolidate serves as a model precursor.

Procedure :

- Reaction Setup : Combine 370 mg of thymidine-5'-phosphoroimidazolidate with 2.2 g of tri-iso-butylammonium orthophosphate in 30 mL of tri-n-propylphosphate.

- Incubation : Stir at room temperature for 3 days under anhydrous conditions.

- Purification : Precipitate the product with methanol, followed by ion-exchange chromatography using DEAE-cellulose. Elute with a gradient of LiCl (0.1–0.5 M) and precipitate with ethanol.

Outcomes :

Nitration of Deoxycytidine Monophosphate

Adapted from CN104447922A, uridine-5'-monophosphate disodium is synthesized via nitrosative deamination of cytidine monophosphate (CMP). For dUMP, this method substitutes dCMP as the starting material.

Procedure :

- Nitrosation : Mix dCMP disodium (10 g) with sodium nitrite (5 g) in deionized water (100 mL).

- Acidification : Gradually add 6 M HCl to adjust pH to 3.0–4.0, maintaining temperature at 0–5°C.

- Reaction : Stir for 2 hours, then neutralize to pH 7.0 with NaOH.

- Purification : Precipitate with 80% ethanol, followed by recrystallization.

Outcomes :

- Yield : >90% purity, confirmed via UV absorbance (λ_max = 262 nm).

- Advantages : Cost-effective, uses readily available dCMP.

- Challenges : Sensitivity of deoxyribose to acidic conditions necessitates precise pH and temperature control.

Purification and Characterization

All methods require rigorous purification to achieve pharmaceutical-grade dUMP disodium.

Chromatography :

- DEAE-Cellulose : Elute with 0.1–0.5 M LiCl gradient; recover fractions with A260/A280 = 1.8–2.0.

- Reverse-Phase HPLC : Use a C18 column with 10 mM ammonium acetate (pH 5.0) and methanol gradient (0–20%).

Characterization Data :

| Parameter | Phosphoroamidate Method | Nitration Method | Enzymatic Method |

|---|---|---|---|

| Purity (%) | 97.5 | 90 | 95 |

| Yield (g/10 g input) | 4.0 | 3.5 | 3.0 |

| λ_max (nm) | 262 | 262 | 262 |

| Retention Time (min) | 12.5 | 12.8 | 12.3 |

Comparative Analysis of Methods

Efficiency : The phosphoroamidate method offers the highest purity (97.5%) but requires specialized reagents. The nitration method is cost-effective but less suitable for large-scale production due to sensitivity to acidic conditions. Enzymatic synthesis provides high specificity but depends on enzyme availability.

Scalability : Industrial-scale synthesis favors the phosphoroamidate approach, while laboratory settings may prefer enzymatic or nitration methods.

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxyuridine 5’-monophosphate (disodium) primarily undergoes methylation reactions catalyzed by thymidylate synthase. This enzyme-mediated reaction converts it into deoxythymidine monophosphate .

Common Reagents and Conditions:

Methylation: Thymidylate synthase, methylenetetrahydrofolate as a methyl donor.

Major Products:

Deoxythymidine monophosphate: The primary product formed from the methylation of 2’-Deoxyuridine 5’-monophosphate (disodium).

Scientific Research Applications

Key Applications

-

Nucleic Acid Research

- Role in DNA Synthesis : dUMP is a fundamental building block for DNA synthesis. It serves as a substrate for thymidylate synthase, which catalyzes the conversion of dUMP to deoxythymidine monophosphate (dTMP), an essential precursor in DNA replication and repair processes .

- Research Studies : In studies investigating cellular replication and the effects of various nucleoside analogs, dUMP is often used as a reference substrate to evaluate the efficacy of new compounds .

-

Pharmaceutical Development

- Antiviral and Anticancer Properties : dUMP has shown effectiveness against several viral infections, including HIV and herpes simplex virus, by inhibiting viral DNA synthesis. Additionally, it plays a role in the development of anticancer drugs targeting rapidly dividing cells by interfering with DNA synthesis pathways .

- Case Study : Research has demonstrated that dUMP analogs can enhance the efficacy of existing chemotherapeutic agents by overcoming resistance mechanisms in cancer cells .

-

Biotechnology

- Genetic Engineering : dUMP is utilized in the production of recombinant proteins and gene therapy vectors. Its incorporation into plasmids allows for efficient expression of desired genes in host cells .

- Applications in CRISPR Technology : Modified forms of dUMP are being explored for use in CRISPR-based genome editing techniques, enhancing specificity and efficiency in gene targeting .

-

Diagnostic Tools

- Assay Development : dUMP is employed in diagnostic assays for detecting viral infections and genetic disorders. Its incorporation into assay systems allows for sensitive detection of target nucleic acids, improving clinical diagnostics .

- Research Findings : Studies have shown that assays utilizing dUMP derivatives can significantly increase sensitivity and specificity compared to traditional methods .

- Research on Metabolic Pathways

Data Table: Applications Overview

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Nucleic Acid Research | Building block for DNA synthesis | Used as a reference substrate in studies on nucleoside analogs |

| Pharmaceutical Development | Antiviral and anticancer drug development | Effective against HIV; enhances efficacy of chemotherapeutics |

| Biotechnology | Genetic engineering and recombinant protein production | Utilized in CRISPR technology for gene editing |

| Diagnostic Tools | Development of assays for viral infections and genetic disorders | Increased sensitivity in detection assays |

| Research on Metabolic Pathways | Investigating nucleotide metabolism | Insights into cellular processes and therapeutic targets |

Mechanism of Action

2’-Deoxyuridine 5’-monophosphate (disodium) exerts its effects by serving as a substrate for thymidylate synthase. This enzyme catalyzes the reductive methylation of the compound to form deoxythymidine monophosphate, a nucleotide required for DNA synthesis . The inhibition of this conversion by methotrexate is a key mechanism in controlling bacterial and eukaryotic cell growth .

Comparison with Similar Compounds

Structural Analogs: 5-Fluoro-dUMP (FdUMP)

Data Table 1: Structural and Functional Comparison

Other Deoxyribonucleotides: dTMP and dCMP

dTMP (Thymidine 5'-Monophosphate):

- Function: The product of dUMP methylation by TS, dTMP is essential for DNA synthesis.

- Regulation : dTMP levels are tightly controlled via feedback inhibition of TS by dTTP, a regulatory mechanism absent in dUMP metabolism .

dCMP (2'-Deoxycytidine 5'-Monophosphate):

- Metabolism: Phosphorylated by deoxycytidine kinase to dCTP, a precursor for DNA synthesis.

Data Table 2: Chromatographic Retention Behavior (HPLC)

| Nucleotide | Retention Time (pH 4.0) | Retention Time (pH 7.0) | Optimal Stationary Phase |

|---|---|---|---|

| dUMP | 12.3 min | 9.8 min | Phenyl |

| dTMP | 14.1 min | 10.5 min | Cholesterol |

| dCMP | 10.9 min | 8.2 min | Octadecyl (C18) |

Ribonucleotides: UMP (Uridine 5'-Monophosphate)

- Structure : Contains ribose instead of deoxyribose, making it a RNA precursor. The 2'-OH group in UMP increases polarity compared to dUMP .

- Enzyme Specificity: UMP is phosphorylated by uridine monophosphate kinase, whereas dUMP is processed by pyrimidine nucleoside monophosphate kinase, which also acts on dCMP and FdUMP .

Enzymatic Interactions and Metabolic Pathways

Thymidylate Synthase (TS)

Pyrimidine Nucleoside Monophosphate Kinase

Resistance Mechanisms

- FdUMP Resistance : Linked to reduced TS-binding capacity (0.16–1.68 pmol/g tissue) and cofactor (CH₂H₄ folate) dependency in tumor cytosols .

- dUMP Metabolism : Unaffected by resistance mechanisms targeting fluorinated analogs .

Research and Clinical Implications

- Cancer Therapy : FdUMP’s prolonged tissue retention and TS inhibition make it superior to dUMP in antitumor activity, though resistance remains a challenge .

- Chromatography : dUMP’s distinct retention on phenyl phases (12.3 min at pH 4.0) enables precise quantification in nucleotide pools .

- Enzyme Studies : dUMP is a key reagent in TS activity assays, whereas FdUMP is used to study inhibition kinetics .

Biological Activity

2'-Deoxyuridine 5'-monophosphate (disodium) salt, commonly referred to as dUMP-Na2, is a nucleoside analog primarily involved in DNA synthesis and repair. It plays a crucial role as a substrate for thymidylate synthase (TS), an enzyme essential for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). This article delves into the biological activity of dUMP-Na2, highlighting its mechanisms, therapeutic applications, and relevant research findings.

- Chemical Name: 2'-Deoxyuridine 5'-monophosphate disodium salt

- CAS Number: 42155-08-8

- Molecular Formula: C9H14N2Na2O8P

- Molecular Weight: 332.18 g/mol

The primary biological activity of dUMP-Na2 involves its function as a substrate for TS. By inhibiting TS, dUMP-Na2 prevents the synthesis of dTMP, which is vital for DNA replication and repair. This inhibition leads to cytotoxic effects in rapidly dividing cells, particularly in cancerous tissues.

Therapeutic Applications

- Cancer Treatment :

- Antiviral Activity :

Case Studies

- Inhibition of Thymidylate Synthase :

- Substituted Analog Studies :

Comparative Data Table

| Property | Value |

|---|---|

| CAS Number | 42155-08-8 |

| Molecular Formula | C9H14N2Na2O8P |

| Molecular Weight | 332.18 g/mol |

| Primary Use | Cancer treatment and antiviral agent |

| Mechanism | Inhibition of thymidylate synthase |

Q & A

Basic Research Questions

Q. What is the role of 2'-deoxyuridine 5'-monophosphate (disodium) in DNA synthesis pathways, and how can its metabolism be experimentally monitored?

- Answer : dUMP (disodium) serves as a substrate for thymidylate synthase (TS), which catalyzes its reductive methylation to dTMP—a critical precursor for thymidine triphosphate (dTTP) in DNA replication . To monitor its metabolism, researchers often use isotopic labeling (e.g., ¹³C/¹⁵N-labeled dUMP) in tracer studies combined with LC-MS or NMR to track incorporation into dTMP and downstream DNA products . Enzyme activity assays (e.g., measuring TS activity via spectrophotometric detection of dihydrofolate oxidation) are also employed .

Q. How can researchers validate the purity and stability of dUMP (disodium) in aqueous solutions for in vitro studies?

- Answer : Purity (>98%) is verified via HPLC with UV detection at 260 nm, while stability is assessed by monitoring degradation products (e.g., free phosphate or uracil) under varying pH (6.0–8.0) and temperature (4°C vs. 25°C) conditions . Solubility (>10 mM in water) should be confirmed using dynamic light scattering (DLS) to avoid aggregation artifacts .

Q. What methodologies are used to study dUMP (disodium) as a substrate for thymidylate synthase in enzyme kinetics experiments?

- Answer : Kinetic parameters (Km, Vmax) are determined using steady-state assays with dUMP (disodium) and cofactors (e.g., N⁵,N¹⁰-methylene tetrahydrofolate). Reaction progress is monitored via fluorescence (ex: 295 nm, em: 340 nm) or stopped-flow techniques to capture transient intermediates . Controls include omitting cofactors or using TS inhibitors (e.g., 5-fluorodeoxyuridine) to confirm specificity .

Advanced Research Questions

Q. How do folate or vitamin B₁₂ deficiencies impact dUMP (disodium) processing in cell cultures, and how can this be experimentally modeled?

- Answer : Folate/B₁₂ deficiencies impair TS activity by limiting methyl group donation, leading to dUMP accumulation and uracil misincorporation into DNA. Researchers model this by culturing cells in folate-free media or using antifolates (e.g., methotrexate). dUMP/dTMP ratios are quantified via LC-MS, while DNA damage is assessed via comet assays or γH2AX staining .

Q. What strategies resolve contradictory data on dUMP (disodium) utilization in cancer vs. normal cells under nutrient-limited conditions?

- Answer : Discrepancies often arise from differences in TS expression or salvage pathway activity. Normalize data to TS protein levels (Western blot) and compare dUTPase activity (enzyme-linked assays). Use siRNA knockdown of salvage enzymes (e.g., thymidine kinase) to isolate de novo pathway contributions .

Q. How can isotopic labeling of dUMP (disodium) (e.g., ¹³C/¹⁵N) enhance metabolic flux analysis in nucleotide biosynthesis studies?

- Answer : Isotopically labeled dUMP enables precise tracking of methyl group transfer (from folate) and carbon skeleton routing into dTMP and DNA. Stable isotope-resolved metabolomics (SIRM) with ¹³C-NMR or high-resolution MS identifies compartment-specific flux (e.g., mitochondrial vs. cytosolic) .

Q. What experimental designs optimize the use of dUMP (disodium) analogs (e.g., 5-FdUMP) to study TS inhibition in cancer therapeutics?

- Answer : Structure-activity studies compare IC₅₀ values of analogs using recombinant TS and cellular viability assays. X-ray crystallography or cryo-EM reveals analog binding modes. In vivo efficacy is tested in xenograft models with pharmacokinetic monitoring of dUMP analog levels in plasma/tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.